N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
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Overview
Description
N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Attachment of the Isopropyl Group: The isopropyl group can be attached through an alkylation reaction using isopropyl bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
- N-(4-methylbenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
- N-(4-bromobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
Uniqueness
N-(4-fluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1856020-87-5 |
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Molecular Formula |
C13H16FN3 |
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H16FN3/c1-10(2)17-13(7-8-16-17)15-9-11-3-5-12(14)6-4-11/h3-8,10,15H,9H2,1-2H3 |
InChI Key |
UYSXOSKENQFVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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